molecular formula C11H13F2NO B6332542 4-(2,4-Difluorophenyl)piperidin-4-ol CAS No. 1274933-78-6

4-(2,4-Difluorophenyl)piperidin-4-ol

Cat. No.: B6332542
CAS No.: 1274933-78-6
M. Wt: 213.22 g/mol
InChI Key: PUQNYGNTNKBICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2,4-Difluorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H13F2NO. It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The compounds are obtained via an efficient synthetic route in excellent yields .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring substituted with a 2,4-difluorophenyl group and a hydroxyl group . The presence of these functional groups may influence the compound’s reactivity and potential applications.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 213.22 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.

Mechanism of Action

While the specific mechanism of action for “4-(2,4-Difluorophenyl)piperidin-4-ol” is not mentioned in the search results, piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often involved in interactions with biological targets, such as the chemokine receptor CCR5 .

Safety and Hazards

The safety information available suggests that “4-(2,4-Difluorophenyl)piperidin-4-ol” may pose hazards upon ingestion or contact with skin and eyes . It is recommended to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for “4-(2,4-Difluorophenyl)piperidin-4-ol” could involve further exploration of its potential applications in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . More research could also be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Properties

IUPAC Name

4-(2,4-difluorophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQNYGNTNKBICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2,4-Difluoro-phenyl)-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (0.2 g) was dissolved in a solution of hydrogen chloride in dioxane (4 N, 1 mL). The mixture was stirred for 1 hour and the solvent removed by evaporation under vacuum. The solid was triturated from ether to afford the title compound as a pale yellow solid (0.08 g). LCMS m/z 214.25 [M+H]+. R.T.=1.06 min (Analytical Method 4).
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